molecular formula C17H19ClN8 B3122393 N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide CAS No. 303145-88-2

N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide

Cat. No. B3122393
CAS RN: 303145-88-2
M. Wt: 370.8 g/mol
InChI Key: BULDNYBYEPLDOD-CLVAPQHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide is a useful research compound. Its molecular formula is C17H19ClN8 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyridino and Pyrimidin Derivatives

The compound N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, Hassneen & Abdallah (2003) described the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, indicating the compound's utility in constructing complex molecular structures with potential applications in pharmaceuticals and materials science Hassneen & Abdallah, 2003.

Crystal Structure and Molecular Interactions

Repich et al. (2017) focused on the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealing insights into its molecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's behavior in solid state and potential applications in crystal engineering and design Repich et al., 2017.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds derived from N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide. Farghaly (2008) and Abdel‐Aziz et al. (2008) synthesized compounds with varying structures and reported their antimicrobial activities, suggesting the potential of these derivatives in developing new antimicrobial agents Farghaly, 2008; Abdel‐Aziz et al., 2008.

Heterocyclic Synthesis

El-Agrody et al. (2001) and Riyadh (2011) demonstrated the versatility of related compounds in synthesizing a variety of heterocyclic structures. These studies highlight the compound's role as a precursor in the synthesis of complex heterocyclic systems with potential applications in pharmaceuticals and materials science El-Agrody et al., 2001; Riyadh, 2011.

properties

IUPAC Name

N'-[6-(4-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN8/c1-24(2)10-20-15-14(12-5-7-13(18)8-6-12)9-19-17-22-16(23-26(15)17)21-11-25(3)4/h5-11H,1-4H3/b20-10+,21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULDNYBYEPLDOD-CLVAPQHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NC2=NC(=NN12)N=CN(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NC2=NC(=NN12)/N=C/N(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide
Reactant of Route 2
Reactant of Route 2
N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide
Reactant of Route 3
Reactant of Route 3
N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide
Reactant of Route 4
Reactant of Route 4
N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide
Reactant of Route 5
Reactant of Route 5
N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide
Reactant of Route 6
Reactant of Route 6
N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.